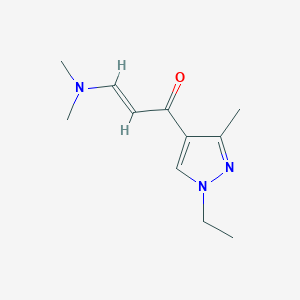![molecular formula C22H15BrClFN2O2 B2542491 4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533878-70-5](/img/structure/B2542491.png)
4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, is a diazepine derivative, which is a class of heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms. Diazepines are known for their diverse pharmacological activities, including anxiolytic and anticonvulsant properties. The structure of the compound suggests potential central nervous system (CNS) activity, which could be explored for therapeutic applications.
Synthesis Analysis
The synthesis of related diazepine compounds has been reported in the literature. For instance, a two-step one-pot synthesis approach was used to create a novel 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one using 2-Amino-4’-fluorobenzophenone as the starting material . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. Additionally, the synthesis of 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one was achieved through the thermolysis of syn-4-phenylsemicarbazone of 2-aminobenzophenone , which provides insights into the synthetic routes that could be employed for bromo and phenyl substituted diazepines.
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular and crystal structures of similar compounds . This technique could be applied to the compound of interest to elucidate its precise molecular geometry, which is crucial for understanding its potential interactions with biological targets. The nature of hydrogen bonds between molecules in both solution and crystalline states has been explored through IR spectroscopy and X-ray crystallography , which could also be relevant for the compound to assess its stability and solubility.
Chemical Reactions Analysis
The reactivity of diazepine compounds can be influenced by the substituents on the ring system. For example, the base-catalyzed reaction of 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one with various alkyl halides and aromatic aldehydes led to a library of N-alkylation and C-3 benzylidene derivatives . This suggests that the compound may also undergo similar reactions, allowing for the generation of a range of derivatives with potentially varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives, such as solubility, melting point, and stability, are essential for their development as pharmaceutical agents. While specific data on the compound of interest is not provided, the reported properties of structurally related compounds can offer valuable predictions. For instance, the solubility and crystalline structure of 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one could be indicative of similar properties in the compound of interest, influencing its formulation and delivery as a drug.
科学的研究の応用
Synthesis and Derivative Formation
- This compound has been used in the synthesis of novel derivatives. Patel et al. (2014) described a two-step one-pot synthesis using 2-Amino-4’-fluorobenzophenone, leading to the formation of N-alkylation and C-3 benzylidene derivatives (Patel et al., 2014).
- Ghelani and Naliapara (2016) further explored this compound's potential in creating 1,4-benzodiazepines through a modified cyclization reaction. Their work led to the synthesis of 1-substituted derivatives with various aromatic aldehydes (Ghelani & Naliapara, 2016).
Pharmacological Applications
- In pharmacological research, this compound has shown potential as an analgesic. Liu et al. (2018) synthesized derivatives that modulated the Transient receptor potential vanilloid 1 (TRPV1), showing potent analgesic activity (Liu et al., 2018).
Antimicrobial Activity
- The antimicrobial properties of derivatives have also been explored. Kottapalle and Shinde (2021) synthesized compounds exhibiting significant antibacterial and antifungal activities, identifying key factors influencing these properties (Kottapalle & Shinde, 2021).
Solid-Phase Synthesis
- The compound has been utilized in solid-phase synthesis. Lemrová and Soural (2012) described using polystyrene resin for the synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, highlighting the versatility in creating diverse derivatives (Lemrová & Soural, 2012).
Structural and Spectral Studies
- Structural and spectral analyses of derivatives have been conducted to understand their properties better. For example, Alonso et al. (2020) performed comprehensive structural studies on related compounds, providing valuable insights into their chemical behavior (Alonso et al., 2020).
Safety and Hazards
Flubrotizolam is reputed to be highly potent, and concerns have been raised that it may pose comparatively higher risks than other designer benzodiazepines, due to their ability to produce strong sedation and amnesia at oral doses of as little as 0.5 mg . Life-threatening adverse reactions have been observed at doses of only 3 mg of Flubrotizolam .
特性
IUPAC Name |
4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClFN2O2/c23-18-4-2-1-3-16(18)22(29)27-12-20(28)26-19-10-7-14(24)11-17(19)21(27)13-5-8-15(25)9-6-13/h1-11,21H,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVJULDXTAHZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

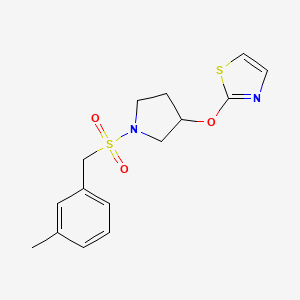
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2542409.png)
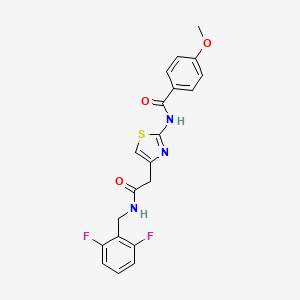

![3-[[(2S,3R)-2-Ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2542415.png)
![N-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2542416.png)
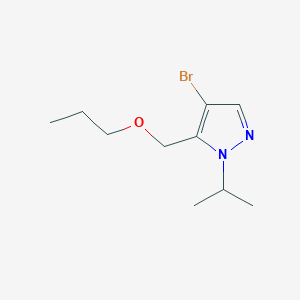
![N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide](/img/structure/B2542419.png)
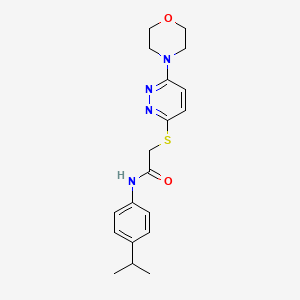

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2542425.png)
![2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile](/img/structure/B2542427.png)
![N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2542429.png)
